N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-7-9-16(10-8-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZYGJOOQLTHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aromatic substituents: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 4-methylphenyl and 2-methylphenyl groups using reagents like aryl halides and palladium catalysts.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Acetamide vs. Sulfonamide : Analog 2’s sulfonamide group may enhance hydrogen-bonding interactions in biological targets (e.g., enzymes), whereas the target’s acetamide offers simpler synthetic accessibility .
- Solubility and Lipophilicity : The methoxy group in Analog 3 increases hydrophilicity, contrasting with the target’s methyl groups, which favor membrane permeability but may reduce aqueous solubility .
Biological Activity
N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and activity of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazolo core followed by substitutions with methyl and phenyl groups. The general synthetic route includes:
- Formation of the Pyrazolo Core : Utilizing appropriate amines and aldehydes.
- Substitution Reactions : Introducing 4-methylphenyl and 2-methylphenyl groups under controlled conditions.
- Final Acetamide Formation : Completing the structure with acetamide functionalities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. For instance, a study evaluating various pyrazole derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.125 to 8 µg/mL, indicating potent antibacterial efficacy compared to standard antibiotics like Erythromycin and Amikacin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3a | 0.25 | Antibacterial |
| 3b | 0.50 | Antibacterial |
| 5a | 0.125 | Antibacterial |
| Erythromycin | 8 | Reference |
| Amikacin | 32 | Reference |
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation pathways that affect cellular processes including:
- Signal Transduction : Altering cellular responses to external stimuli.
- Gene Expression Modulation : Influencing transcriptional activities.
- Metabolic Regulation : Affecting metabolic pathways crucial for cell survival.
Case Studies
In a notable case study focusing on similar pyrazolo derivatives, researchers synthesized a series of compounds and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the pyrazolo structure significantly enhanced antibacterial potency. Specifically, the introduction of hydrophilic groups improved solubility and bioavailability, which in turn correlated with increased antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
- Methodology :
- Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1H-pyrazole-4-carboxamide derivatives with substituted benzoyl chlorides (e.g., 2-methylphenyl derivatives) using triethylamine as a base .
- Step 2 : Introduce the acetamide moiety via nucleophilic substitution using α-chloroacetamide precursors under reflux conditions in anhydrous tetrahydrofuran (THF) .
- Step 3 : Optimize yield (typically 60–75%) by employing catalysts like palladium or copper in cross-coupling reactions for aryl substitutions .
Q. How can structural characterization be systematically performed for this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Assign signals for aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.1–11.2 ppm) to confirm substitution patterns .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 460.2 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond at 1.22 Å) to validate the pyrazolo[3,4-d]pyrimidine core geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?
- SAR Design :
-
Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethoxy) to improve target binding affinity .
-
Core Modifications : Compare pyrazolo[3,4-d]pyrimidine with pyrrolo[3,2-d]pyrimidine derivatives to assess kinase inhibition selectivity .
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets in kinases (e.g., EGFR or BRAF) .
Substituent Biological Activity Reference 4-Trifluoromethoxy Enhanced kinase inhibition (IC₅₀: 0.8 µM) 3-Chlorophenyl Moderate anti-inflammatory activity
Q. How to address discrepancies in reported biological activities across studies?
- Resolution Strategies :
- Comparative Assays : Re-evaluate potency under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolic Stability Testing : Use hepatic microsomes to assess if variations arise from differential cytochrome P450 metabolism .
- Target Profiling : Perform broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What systematic approaches are used for target identification?
- Experimental Workflow :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., kinases or GPCRs) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
Q. What are the key challenges in analytical quantification of impurities?
- Mitigation Strategies :
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate byproducts (e.g., unreacted acetamide precursors) .
- LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .
Cross-Disciplinary Applications
Q. How can this compound be explored in non-pharmacological research?
- Material Science :
- Organic Electronics : Test charge-transport properties in thin-film transistors due to its conjugated pyrazolo-pyrimidine core .
- Metal-Organic Frameworks (MOFs) : Functionalize MOFs via acetamide coordination to enhance gas adsorption capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
